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Compound of Interest

Compound Name: 8-Azido-1-octanol

CAS No.: 57395-46-7

Cat. No.: B3145442 Get Quote

Introduction & Strategic Utility
In the architecture of bifunctional therapeutics (e.g., PROTACs), the linker is not merely a

passive connector; it determines solubility, permeability, and the spatial orientation of the

ternary complex. 8-Azido-1-octanol serves as a premier "anchor" building block due to its

orthogonality:

The Azide (-N₃): A bioorthogonal handle ready for "Click" chemistry (CuAAC or SPAAC) or

Staudinger ligation. It is chemically inert to most standard organic transformations (oxidation,

acylation).

The Primary Alcohol (-OH): A versatile nucleophile susceptible to oxidation (to carboxylic

acid), activation (to sulfonate esters), or direct etherification.

The Octyl Chain (C8): Provides a hydrophobic spacer (~10–12 Å) that modulates the

physicochemical properties (logP) and cell permeability of the final conjugate.
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Property Data

Molecular Formula C₈H₁₇N₃O

Molecular Weight 171.24 g/mol

Boiling Point ~115°C (at 0.5 mmHg)

Stability Stable at RT; Store at 2-8°C

Safety Note

Organic azide. C/N ratio

2.6 (Borderline).[1] Handle behind a blast shield

during scale-up.

Synthetic Strategy & Workflow
The utility of 8-Azido-1-octanol lies in its divergent synthesis. The alcohol group is typically

processed first, while the azide remains protected, serving as a "latent" reactive group for the

final conjugation step.
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Figure 1: Divergent synthetic pathways from 8-Azido-1-octanol. The alcohol is typically

modified before the azide is engaged in click chemistry.
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Protocol A: Synthesis of 8-Azidooctanoic Acid (Jones
Oxidation)
Objective: Convert the hydroxyl group to a carboxylic acid to create an Azide-Acid

heterobifunctional linker. This intermediate is critical for attaching ligands via amide bonds.

Mechanism: The Jones reagent (CrO₃/H₂SO₄) oxidizes the primary alcohol to an aldehyde and

rapidly to a carboxylic acid. The azide group is stable under these oxidative conditions.

Reagents:

8-Azido-1-octanol (1.0 equiv)

Jones Reagent (2.5 M CrO₃ in dilute H₂SO₄)

Acetone (Solvent)[2]

Isopropanol (Quench)

Step-by-Step Procedure:

Preparation: Dissolve 8-Azido-1-octanol (1.71 g, 10 mmol) in reagent-grade acetone (50

mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

Oxidation: Add Jones Reagent dropwise via an addition funnel over 20 minutes. Maintain

internal temperature < 5°C.

Observation: The solution will turn from orange to a muddy green (reduction of Cr⁶⁺ to

Cr³⁺).

Endpoint: Continue addition until the orange color persists for >1 minute. Stir at 0°C for an

additional hour.

Quenching: Add isopropanol (5 mL) dropwise to quench excess oxidant. The solution will

turn completely green.

Workup:
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Filter the mixture through a Celite pad to remove chromium salts. Wash the pad with

acetone.

Concentrate the filtrate under reduced pressure to remove acetone.

Dilute the residue with Ethyl Acetate (EtOAc, 50 mL) and wash with 1M HCl (2 x 20 mL)

followed by Brine (1 x 20 mL).

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Note: The crude product is often pure enough (>95%) for subsequent coupling. If

necessary, purify via silica gel chromatography (Hexane:EtOAc 4:1 + 1% Acetic Acid).

Yield: Expect 85–95% as a pale yellow oil.

Protocol B: Synthesis of 8-Azidooctyl Tosylate
(Activation)
Objective: Convert the alcohol into a tosylate (leaving group) to enable nucleophilic substitution

(e.g., creating ether linkages or displacing with amines).

Reagents:

8-Azido-1-octanol (1.0 equiv)

p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[3]

Triethylamine (TEA) (1.5 equiv)[4]

DMAP (0.1 equiv)

DCM (Anhydrous)

Step-by-Step Procedure:

Setup: In a flame-dried flask under N₂ atmosphere, dissolve 8-Azido-1-octanol (10 mmol) in

anhydrous DCM (40 mL).
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Addition: Add TEA (2.1 mL, 15 mmol) and DMAP (122 mg, 1 mmol). Cool to 0°C.[3]

Reaction: Add TsCl (2.28 g, 12 mmol) portion-wise over 10 minutes.

Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

Monitor by TLC (Hexane:EtOAc 3:1); the alcohol spot (lower Rf) should disappear.

Workup:

Dilute with DCM (50 mL).

Wash successively with 1M HCl (cold), Sat. NaHCO₃, and Brine.[4]

Purification: Dry over MgSO₄ and concentrate. Purify via flash chromatography

(Hexane:EtOAc 9:1).

Stability Warning: Azido-tosylates are generally stable but should not be distilled. Store in a

freezer.

Protocol C: "Click" Conjugation (CuAAC)
Objective: Conjugate the 8-Azido-linker to an Alkyne-functionalized payload (e.g., Thalidomide-

alkyne for PROTACs).

Reagents:

Azide-Linker (1.0 equiv)[5]

Alkyne-Payload (1.0 equiv)

CuSO₄·5H₂O (0.1 equiv)

Sodium Ascorbate (0.5 equiv)

Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O (for hydrophobic payloads).

Step-by-Step Procedure:
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Dissolution: Dissolve the Alkyne-Payload and Azide-Linker in the chosen solvent system

(degassed).

Catalyst Prep: Prepare fresh stock solutions of CuSO₄ (100 mM in water) and Sodium

Ascorbate (500 mM in water).

Initiation: Add the CuSO₄ solution followed immediately by the Ascorbate solution to the

reaction mixture.

Color Change: The mixture may turn bright yellow/orange.

Reaction: Stir at RT for 2–12 hours under N₂.

Workup:

Dilute with EtOAc.

Wash with 5% NH₄OH (or EDTA solution) to chelate and remove copper.

Wash with Brine, dry, and concentrate.
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Issue Probable Cause Corrective Action

Incomplete Oxidation (Protocol

A)

Old Jones Reagent or

insufficient excess.

Ensure the orange color

persists for >15 mins. Add 10%

more reagent if needed.

Emulsion during Workup
Amphiphilic nature of the

linker.

Add solid NaCl to saturate the

aqueous phase or use a small

amount of MeOH to break the

emulsion.

Copper Residue in Product

(Protocol C)
Inefficient chelation.

Use a dedicated copper

scavenger resin (e.g.,

Cuprisorb) or wash with

aqueous EDTA (0.1 M, pH 8).

Safety: Shock Sensitivity High Nitrogen content.

While C8-Azide is safe (C/N >

3), never concentrate azides to

absolute dryness with heat.

Keep in solution when

possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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